

Application Note: Comprehensive Analytical Characterization of 1-(4-Bromobenzoyl)-2-methylpiperazine

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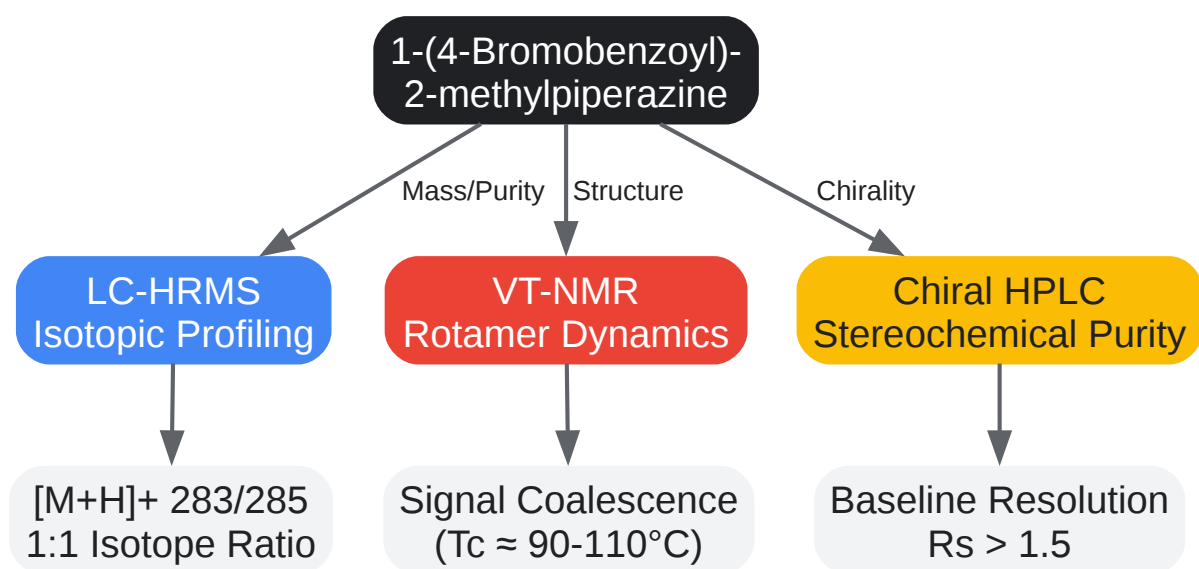
Compound of Interest

Compound Name:	1-(4-Bromobenzoyl)-2-methylpiperazine
CAS No.:	1240565-51-8
Cat. No.:	B6362535

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Executive Summary

1-(4-Bromobenzoyl)-2-methylpiperazine is a highly functionalized pharmaceutical intermediate. Its characterization presents a triad of distinct analytical challenges: the presence of a stereocenter at the C2 position, the isotopic signature of the bromine atom, and the complex conformational dynamics driven by the restricted rotation of the N-benzoyl amide bond. This guide provides a self-validating, causal-driven framework for the rigorous structural and stereochemical elucidation of this compound.



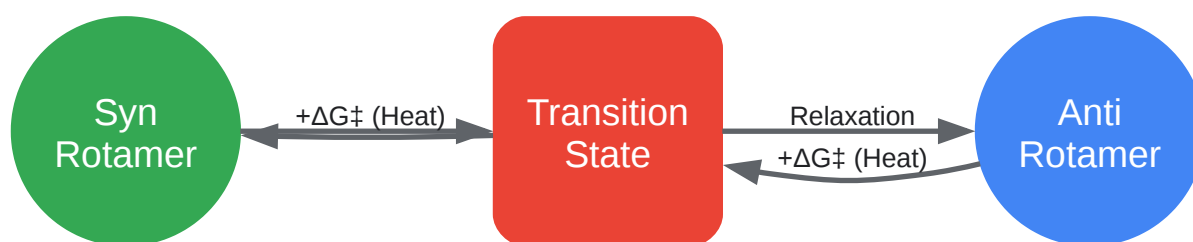
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Caption: Comprehensive analytical workflow for **1-(4-Bromobenzoyl)-2-methylpiperazine** characterization.

Section 1: Conformational Dynamics & VT-NMR Spectroscopy

Causality & Rationale

N-benzoylated piperazines exhibit a highly complex conformational behavior in solution. The partial double-bond character of the C–N amide bond restricts free rotation, leading to the formation of distinct syn and anti rotamers[1]. Because the 2-methyl group breaks the symmetry of the piperazine ring, these rotamers face different chemical environments, resulting in duplicated sets of signals in standard room-temperature ^1H and ^{13}C NMR spectra. To an untrained analyst, these duplicated signals mimic chemical impurities. Variable-Temperature (VT) NMR is required to reach the coalescence temperature (T_c), where the thermal energy exceeds the activation energy barrier (ΔG^\ddagger) for rotation, merging the signals into a time-averaged spectrum[2].



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Caption: Thermodynamic pathway of C-N amide bond restricted rotation in benzoylated piperazines.

Self-Validating Protocol: VT-NMR

- Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d_6 . DMSO is utilized because its high boiling point (189°C) safely accommodates the elevated temperatures required for coalescence.
- Baseline Acquisition: Acquire a standard 1D ^1H NMR spectrum at 25°C. Document the integration ratios of the duplicated aliphatic signals.

- **Thermal Titration:** Increment the probe temperature in 10°C steps up to 120°C. Allow exactly 5 minutes of thermal equilibration at each step before acquisition.
- **Coalescence Observation:** Identify the T_c where the duplicated N-CH₂ and N-CH(CH₃) signals merge into broad singlets.
- **System Validation (Critical):** Return the probe temperature to 25°C and re-acquire the spectrum. **Validation Check:** The final spectrum must perfectly overlay with the initial baseline spectrum. If new peaks appear or the baseline degrades, thermal decomposition occurred, invalidating the rotamer hypothesis.

Section 2: Isotopic Profiling via High-Resolution LC-MS

Causality & Rationale

Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). This isotopic distribution provides a built-in, self-validating mechanism for mass spectrometry. The molecular ion must present as a distinct doublet separated by 2 m/z units with equal intensity. Any deviation from this ratio indicates co-eluting impurities or in-source debromination.

Self-Validating Protocol: LC-HRMS

- **Sample Preparation:** Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote ionization.
- **Chromatography:** Inject 1 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.
- **Detection:** Operate the HRMS in Electrospray Ionization Positive (ESI+) mode.
- **System Validation (Critical):** Extract the ion chromatograms (EIC) for m/z 283.04 and 285.04. **Validation Check:** Calculate the area under the curve (AUC) for both peaks. The ratio of AUC 283 to AUC 285 must fall within 0.95 - 1.05. A ratio outside this window immediately flags the peak as a non-brominated artifact or an isobaric interference.

Section 3: Stereochemical Validation via Chiral HPLC

Causality & Rationale

The introduction of a methyl group at the C2 position of the piperazine ring creates a stereocenter, necessitating the separation of (R) and (S) enantiomers[3]. Because enantiomers possess identical physical properties in an achiral environment, separation requires a chiral stationary phase (CSP). Derivatized polysaccharides, such as amylose tris(3-chloro-5-methylphenylcarbamate), function through inclusion-complexation mechanisms where the enantiomers fit into the chiral cavity, forming transient diastereomeric host-guest complexes with differing stability constants[4].

Self-Validating Protocol: Chiral HPLC

- **Mobile Phase Preparation:** Prepare an isocratic mixture of Hexane and Isopropanol (80:20 v/v). Add 0.1% Diethylamine (DEA) to suppress secondary amine ionization, preventing severe peak tailing.
- **Column Selection:** Utilize an immobilized Amylose-based chiral column (e.g., 250 x 4.6 mm, 5 μ m).
- **System Validation (Critical - Racemic Control):** Before analyzing the target sample, inject a synthesized racemic standard of **1-(4-Bromobenzoyl)-2-methylpiperazine**. Validation Check: Adjust the flow rate (typically 0.8 - 1.0 mL/min) until baseline resolution ($R_s > 1.5$) is achieved between the (R) and (S) peaks. The analytical run is invalid if the racemic control does not demonstrate a 50:50 area ratio with baseline separation.
- **Sample Analysis:** Inject the enantiopure sample and calculate the Enantiomeric Excess (ee%) based on the validated retention times.

Quantitative Data Summary

Analytical Technique	Target Parameter	Expected Observation	Acceptance Criteria
1 H NMR (25°C)	Structural Integrity	Duplicated signals for piperazine protons	Integration matches total proton count
1 H NMR (120°C)	Rotamer Validation	Coalescence of duplicated signals into singlets	Complete signal convergence; thermal recovery
LC-HRMS (ESI+)	Molecular Mass	[M+H] ⁺ at m/z 283.04 and 285.04	1:1 ratio (±5%), Mass error < 5 ppm
Chiral HPLC	Enantiomeric Excess	Distinct peaks for (R) and (S) isomers	Rs>1.5 against racemic standard

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Sources

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